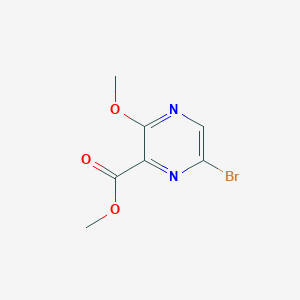
甲基6-溴-3-甲氧基吡嗪-2-羧酸酯
描述
“Methyl 6-bromo-3-methoxypyrazine-2-carboxylate” is a chemical compound with the CAS Number: 259794-06-4 . It has a molecular weight of 247.05 and its linear formula is C7H7BrN2O3 .
Synthesis Analysis
The synthesis of “Methyl 6-bromo-3-methoxypyrazine-2-carboxylate” can be achieved from Methanol and Methyl 3-amino-6-bromopyrazine-2-carboxylate .Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-3-methoxypyrazine-2-carboxylate” is represented by the linear formula C7H7BrN2O3 .Physical And Chemical Properties Analysis
“Methyl 6-bromo-3-methoxypyrazine-2-carboxylate” is a solid under normal conditions . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学研究应用
合成和化学性质
- Methyl 6-bromo-3-methoxypyrazine-2-carboxylate是各种化合物合成中的中间体。它在多巴胺D2和D3以及5-羟色胺-3(5-HT3)受体拮抗剂的制备中发挥着重要作用。Hirokawa等人(2000年)描述了一种高效的合成方法,涉及将甲基2,6-二氟吡啶-3-羧酸酯与甲胺和甲氧基钠的反应(Hirokawa, Horikawa, & Kato, 2000)。
在药理学和医学中的应用
- 在制药研究中,它被用作合成生物活性化合物的关键中间体。Horikawa等人(2001年)从2,6-二氯-3-三氟甲基吡啶中开发了这种化合物的实用合成途径,突显了它在药物化学中的重要性(Horikawa, Hirokawa, & Kato, 2001)。
在新化合物开发中的作用
- 其衍生物已被研究用于创造具有各种化学性质的新化合物。Albert(1979年)探讨了2-氨基吡嗪-3-羧酰胺及其衍生物转化为各种喹啉-4-酮衍生物的可能性,表明了甲基6-溴-3-甲氧基吡嗪-2-羧酸酯在合成化学中的多功能性(Albert, 1979)。
生化研究和类似物
- 这种化合物还在为生化研究创造类似物方面发挥着重要作用。Ehler等人(1977年)合成了6-氨基吡唑并[4,3-c]吡啶-4(5H)-酮,一种新的鸟嘌呤类似物,使用了一种方法,该方法涉及甲基3-(氰甲基)吡唑-4-羧酸酯,这是甲基6-溴-3-甲氧基吡嗪-2-羧酸酯的衍生物(Ehler, Robins, & Meyer, 1977)。
安全和危害
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
作用机制
Mode of Action
Compounds with similar structures have been found to exhibit anti-bacterial action against certain bacteria . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound.
Action Environment
It is generally recommended to store such compounds in a cool, dry place .
属性
IUPAC Name |
methyl 6-bromo-3-methoxypyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-12-6-5(7(11)13-2)10-4(8)3-9-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGAPWVOZUZZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

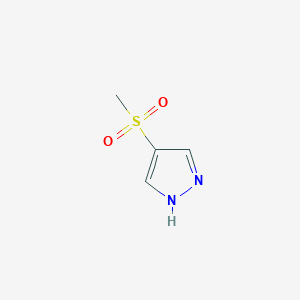
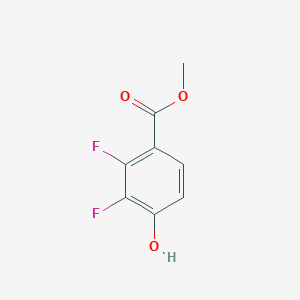
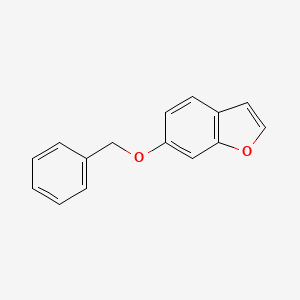
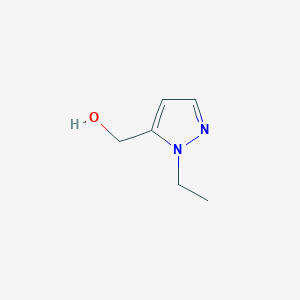
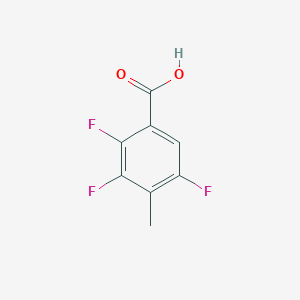
![7-Nitro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1648330.png)
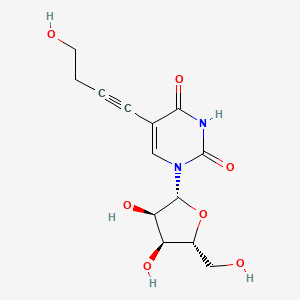

![N,N-Bis((R)-1-phenylethyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1648345.png)
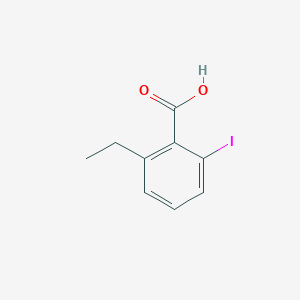
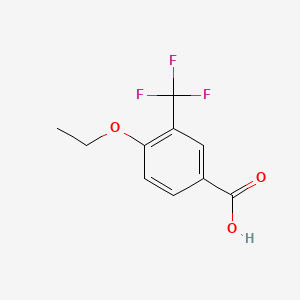
![sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate](/img/structure/B1648349.png)
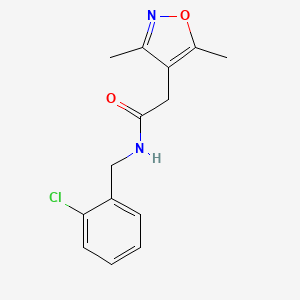
![Sodium;tris[(2,2,2-trifluoroacetyl)oxy]boranuide](/img/structure/B1648354.png)